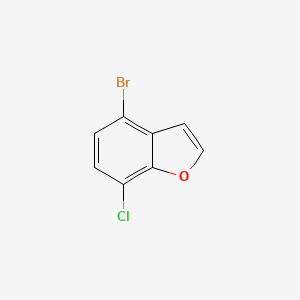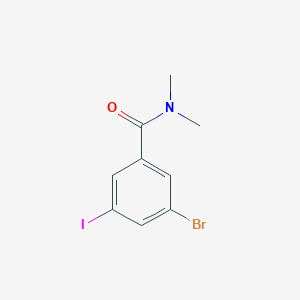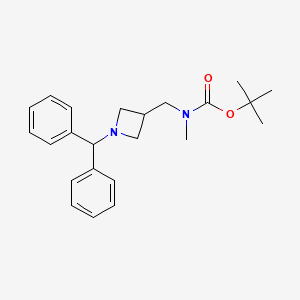
tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate
Übersicht
Beschreibung
“tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate” is a chemical compound with the CAS Number: 91189-19-4 . It has a molecular weight of 352.48 and its IUPAC name is tert-butyl (1-benzhydryl-3-azetidinyl)methylcarbamate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves several steps. The compound was prepared from a precursor using a procedure that involved the use of sodium hydride in tetrahydrofuran at 20°C for 0.5h . This was followed by the addition of dimethyl sulfate in tetrahydrofuran at 20°C for 32h . The reaction mixture was then decomposed with H2O and the mixture was extracted with DCM . The separated organic layer was dried and the solvent was evaporated. The residue was purified by HPLC .Molecular Structure Analysis
The molecular structure of the compound is represented by the linear formula C22H28N2O2 . The InChI Code for the compound is 1S/C22H28N2O2/c1-22(2,3)26-21(25)23-14-17-15-24(16-17)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17,20H,14-16H2,1-3H3,(H,23,25) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of the precursor with sodium hydride and dimethyl sulfate . Further analysis of the chemical reactions would require more specific information or context.Physical And Chemical Properties Analysis
The compound has a molecular weight of 352.48 g/mol . It is a solid at room temperature . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Carbamate derivatives, including tert-butyl carbamates, have been synthesized and structurally characterized, revealing the interplay of strong and weak hydrogen bonds forming three-dimensional architectures through N-H...O, N-H...Se, C-H...O, C-H...Cl, and C-H...π hydrogen bonds, demonstrating the complexity and versatility of these compounds in crystal engineering (Das et al., 2016).
Chemical Transformations and Reactions
- Studies on α-alkyl-α-aminosilanes revealed that tert-butyl carbamate derivatives can undergo metalation between nitrogen and silicon, leading to efficient reactions with electrophiles. This process highlights the potential of tert-butyl carbamate derivatives in creating α-functionalized α-amino silanes, contributing to advancements in silicon chemistry (Sieburth et al., 1996).
Applications in Organic Synthesis
- The tert-butyl carbamate group has been explored for its utility in organic synthesis, particularly in protecting groups for amines. This versatility extends to the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the potential of tert-butyl carbamate derivatives in the synthesis and modification of complex organic molecules (Sakaitani & Ohfune, 1990).
Advanced Materials and Sensory Applications
- The development of new materials has also been a focus, with benzothizole modified tert-butyl carbazole derivatives being synthesized for the creation of strong blue emissive nanofibers. These materials are promising for detecting volatile acid vapors, indicating the potential of tert-butyl carbamate derivatives in sensor technology and materials science (Sun et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-benzhydrylazetidin-3-yl)methyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24(4)15-18-16-25(17-18)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,21H,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZNHGUSSATYQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B1526594.png)
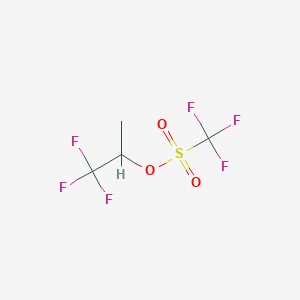
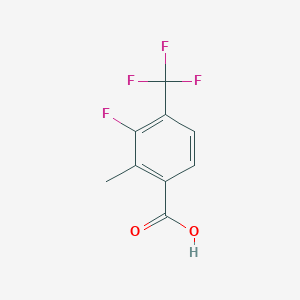
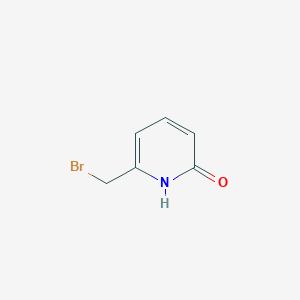
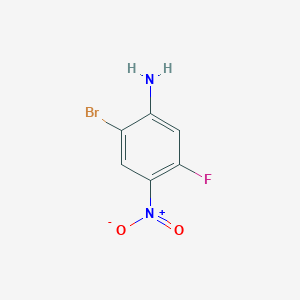
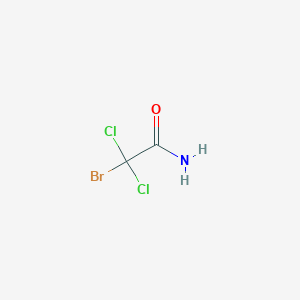
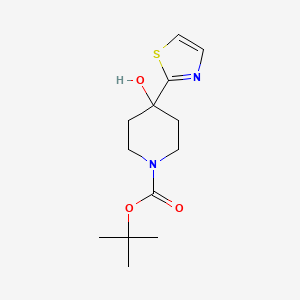

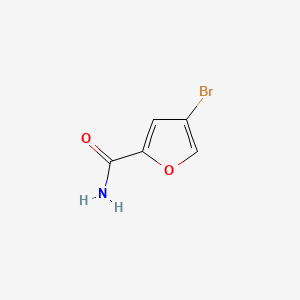
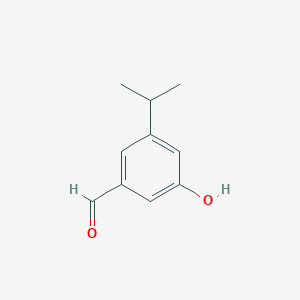
![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
![6-Bromo-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1526613.png)
